molecular formula C22H16ClFN4O3 B2933227 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 923165-23-5

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2933227
CAS No.: 923165-23-5
M. Wt: 438.84
InChI Key: RMQXNSCNPPYCOC-UHFFFAOYSA-N
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Description

The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide is a pyrido[3,2-d]pyrimidine derivative featuring a 4-chlorobenzyl group at position 3 and an N-(4-fluorophenyl)acetamide substituent. This scaffold is structurally related to kinase inhibitors and other bioactive molecules, where the pyridopyrimidine core facilitates interactions with enzymatic targets. The 4-chlorobenzyl and 4-fluorophenyl groups contribute to lipophilicity and metabolic stability, while the acetamide linker enhances solubility and binding specificity.

Properties

CAS No.

923165-23-5

Molecular Formula

C22H16ClFN4O3

Molecular Weight

438.84

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C22H16ClFN4O3/c23-15-5-3-14(4-6-15)12-28-21(30)20-18(2-1-11-25-20)27(22(28)31)13-19(29)26-17-9-7-16(24)8-10-17/h1-11H,12-13H2,(H,26,29)

InChI Key

RMQXNSCNPPYCOC-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)F)CC4=CC=C(C=C4)Cl)N=C1

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines a pyrido[3,2-d]pyrimidine core with various substituents, which may enhance its biological activity against multiple targets. This article reviews the biological activities associated with this compound, focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C23H19ClN4O3
  • Molecular Weight : Approximately 450.88 g/mol
  • Key Functional Groups :
    • Pyrido[3,2-d]pyrimidine core
    • 2,4-dioxo group
    • Aromatic rings (chlorobenzyl and fluorophenyl)

The presence of halogen atoms (chlorine and fluorine) in the structure is known to influence the lipophilicity and biological interactions of the compound, potentially enhancing its pharmacological properties.

Antimicrobial Activity

Recent studies indicate that derivatives of pyrido[3,2-d]pyrimidine compounds exhibit notable antimicrobial activities. For instance:

  • In vitro Studies : The compound demonstrated significant activity against various Gram-positive bacteria compared to Gram-negative strains. In particular, it showed efficacy against Bacillus cereus and Staphylococcus aureus .
  • Mechanism of Action : The antimicrobial effect is likely due to the inhibition of bacterial enzymes involved in cell wall synthesis or metabolic pathways essential for bacterial growth.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines:

  • Cell Lines Tested : Studies have evaluated its effects on MCF-7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer) cells.
  • Results : The compound exhibited cytotoxicity with IC50 values ranging from 0.65 µM to 10 µM, indicating strong potential as an anticancer agent . Molecular docking studies suggest that it may inhibit key enzymes such as thymidylate synthase (TS), which is crucial for DNA synthesis .

Enzyme Inhibition

The compound has also been reported to inhibit acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases:

  • Inhibition Assays : The most active derivatives showed IC50 values lower than 100 µM against AChE, indicating promising neuroprotective properties .

Case Studies

StudyBiological ActivityCell Line/OrganismIC50 Value
AntimicrobialBacillus cereusNot specified
AnticancerMCF-70.65 µM
AChE InhibitionVarious<100 µM

Comparison with Similar Compounds

Core Modifications

  • Pyrido[3,2-d]pyrimidine vs. Thieno[3,2-d]pyrimidine: The thieno analog () replaces the pyridine ring with a thiophene, introducing sulfur atoms that alter electronic distribution and hydrogen-bonding capacity . This substitution may reduce solubility but enhance binding to sulfur-interacting residues in targets.
  • Pyrazolo[3,4-d]pyrimidine Hybrids (): The pyrazolo core fused with chromenone (Example 83) suggests a broader pharmacophore for multi-kinase or anti-inflammatory activity, distinct from the pyrido-based target compound .

Substituent Effects

  • Fluorine vs. Methoxy Groups : The target compound’s 4-fluorophenyl group offers metabolic resistance and moderate hydrophobicity, while the dimethoxyphenyl analog () provides higher solubility due to polar methoxy groups .

Crystallographic and Conformational Insights

The crystal structure of N-(3,4-difluorophenyl)-2-(4-chlorophenyl)acetamide () reveals a dihedral angle of 65.2° between aromatic rings, promoting stable intermolecular N–H⋯O hydrogen bonds and C–H⋯F interactions . By contrast, the pyridopyrimidine core in the target compound likely adopts a planar conformation optimized for ATP-binding pocket interactions.

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